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Compound of Interest

Compound Name: 2-Phenoxypropanamide

Cat. No.: B176874

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Phenoxypropanamide, a molecule of interest in various research and development
sectors. Due to the limited availability of published experimental spectra for this specific
compound, this guide presents predicted data based on the analysis of its structural
components and comparison with analogous compounds. The information herein serves as a
valuable reference for the characterization and identification of 2-Phenoxypropanamide.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-Phenoxypropanamide. These predictions are
derived from established principles of spectroscopy and data from structurally related
molecules.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~7.30 t 2H Ar-H (meta)
~7.00 t 1H Ar-H (para)
~6.90 d 2H Ar-H (ortho)
~6.50 brs 1H -NH:2

~4.60 q 1H -CH-

~1.60 d 3H -CHs

. 1 13

Chemical Shift (6, ppm)

Assignment

~175 C=0 (Amide)

~158 Ar-C (ipso, attached to O)
~130 Ar-CH (meta)

~122 Ar-CH (para)

~115 Ar-CH (ortho)

~75 -CH-

~18 -CHs

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber . . . .

(cm-?) Intensity Vibration Functional Group
3350 - 3180 Strong, Broad N-H Stretch Primary Amide
3070 - 3010 Medium C-H Stretch Aromatic

2980 - 2960 Medium C-H Stretch Alkyl

~1650 Strong C=0 Stretch Amide | Band

1600, 1490 Medium-Strong C=C Stretch Aromatic Ring
~1550 Medium N-H Bend Amide Il Band

1260 - 1200 Strong C-O Stretch Aryl Ether

~1100 Strong C-N Stretch Amide

Table 4: Predicted Mass Spectrometry (MS)

Fragmentation Data

m/z Proposed Fragment lon Notes

165 [CoH11NO2]* Molecular lon (M)

121 [C7Hs502]* Loss of propanamide radical
94 [CeHeO]* Phenol radical cation

77 [CeHs]* Phenyl cation

72 [CsHeNO]* Propanamide fragment

4z [CH2=C(O)NH:]* McLafferty rearrangement

product

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a

solid organic compound such as 2-Phenoxypropanamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry NMR tube. The choice of solvent
depends on the solubility of the compound.

Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400
or 500 MHz).

Data Acquisition: Standard pulse sequences are used to acquire *H and 3C NMR spectra.
Important parameters to set include the number of scans, relaxation delay, and spectral
width.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier
transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts
are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Solid):

o KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr)
powder and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Data Acquisition: A background spectrum (of air or the ATR crystal) is first collected. Then,
the sample spectrum is recorded. The instrument measures the absorption of infrared
radiation at different wavenumbers.

Data Processing: The final spectrum is typically presented as percent transmittance or
absorbance versus wavenumber (cm~1).
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Mass Spectrometry (MS)

o Sample Introduction: The solid sample can be introduced into the mass spectrometer via a
direct insertion probe or after being dissolved in a suitable solvent for techniques like
electrospray ionization (ESI).

« lonization: Electron Impact (El) is a common ionization technique for volatile and thermally
stable compounds. For less stable molecules, softer ionization techniques like ESI or
Chemical lonization (Cl) can be used.

e Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Workflow for Spectroscopic Analysis of a Synthesized Compound
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

» To cite this document: BenchChem. [Spectroscopic Data of 2-Phenoxypropanamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b176874#spectroscopic-data-for-2-
phenoxypropanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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